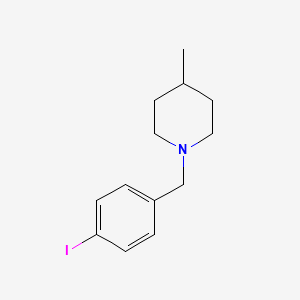

1-(4-Iodobenzyl)4-methylpiperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18IN |

|---|---|

Molecular Weight |

315.19 g/mol |

IUPAC Name |

1-[(4-iodophenyl)methyl]-4-methylpiperidine |

InChI |

InChI=1S/C13H18IN/c1-11-6-8-15(9-7-11)10-12-2-4-13(14)5-3-12/h2-5,11H,6-10H2,1H3 |

InChI Key |

YEOINSWASQKULZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)CC2=CC=C(C=C2)I |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Potential Applications of 1-(4-Iodobenzyl)-4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Iodobenzyl)-4-methylpiperidine is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. The N-benzylpiperidine moiety, in particular, is a key pharmacophore in compounds designed to act on the central nervous system. This technical guide provides a summary of the known and predicted chemical properties of 1-(4-Iodobenzyl)-4-methylpiperidine, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activity based on structurally related compounds. While experimental data for this specific molecule is limited in public literature, this document consolidates predicted data and established methodologies to serve as a valuable resource for research and development.

Chemical Properties

Quantitative physicochemical properties for 1-(4-Iodobenzyl)-4-methylpiperidine are primarily based on computational predictions. These properties are essential for predicting the compound's behavior in biological systems and for planning experimental work. For context, data for the closely related analogues, 1-(4-Iodobenzyl)piperidine and 1-Benzyl-4-methylpiperidine, are also provided.[1][2]

| Property | 1-(4-Iodobenzyl)-4-methylpiperidine (Predicted) | 1-(4-Iodobenzyl)piperidine (Computed)[1] | 1-Benzyl-4-methylpiperidine (Computed)[2] |

| IUPAC Name | 1-[(4-iodophenyl)methyl]-4-methylpiperidine | 1-[(4-iodophenyl)methyl]piperidine | 1-benzyl-4-methylpiperidine |

| Molecular Formula | C₁₃H₁₈IN | C₁₂H₁₆IN | C₁₃H₁₉N |

| Molecular Weight | 315.19 g/mol | 301.17 g/mol | 189.30 g/mol |

| Monoisotopic Mass | 315.04840 Da | 301.03275 Da | 189.15175 Da |

| XLogP3-AA | 3.8 | 3.3 | 3.0 |

| Hydrogen Bond Donors | 0 | 0 | 0 |

| Hydrogen Bond Acceptors | 1 | 1 | 1 |

| Rotatable Bonds | 2 | 2 | 2 |

| Topological Polar Surface Area | 3.2 Ų | 3.2 Ų | 3.2 Ų |

Experimental Protocols

Synthesis of 1-(4-Iodobenzyl)-4-methylpiperidine

Objective: To synthesize 1-(4-Iodobenzyl)-4-methylpiperidine via N-alkylation.

Materials:

-

4-Methylpiperidine (1.0 eq)[3]

-

4-Iodobenzyl bromide (1.05 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask and reflux condenser

-

Separatory funnel

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methylpiperidine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.

-

Stir the resulting suspension at room temperature for 15 minutes.

-

Add 4-iodobenzyl bromide (1.05 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the resulting residue in dichloromethane (DCM).

-

Transfer the DCM solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure 1-(4-Iodobenzyl)-4-methylpiperidine.

Characterization: The structure of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Biological Activity and Signaling Pathways

The N-benzylpiperidine scaffold is a cornerstone of many acetylcholinesterase (AChE) inhibitors, a class of drugs used to treat the symptoms of Alzheimer's disease.[4] Alzheimer's is characterized by a deficit in the neurotransmitter acetylcholine (ACh).[4][5] AChE is the enzyme responsible for the hydrolysis of ACh in the synaptic cleft, terminating its signal.[4][5] By inhibiting AChE, these drugs increase the concentration and duration of action of ACh, thereby improving cholinergic neurotransmission.[5]

Numerous studies on N-benzylpiperidine derivatives have shown potent AChE inhibitory activity.[6][7][8] The N-benzyl group is known to interact with the catalytic anionic site (CAS) of the AChE enzyme, which is a key interaction for potent inhibition.[5] The piperidine nitrogen, being basic, is protonated at physiological pH and interacts with the anionic subsite of the enzyme. Modifications to the benzyl and piperidine rings are explored to optimize potency, selectivity over the related enzyme butyrylcholinesterase (BuChE), and pharmacokinetic properties.[6][9]

Given its structure, 1-(4-Iodobenzyl)-4-methylpiperidine is a strong candidate for investigation as an AChE inhibitor. The 4-iodobenzyl group could potentially form halogen bonds or other interactions within the enzyme's active site gorge, while the 4-methyl group on the piperidine ring could influence the binding conformation and selectivity.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 1-(4-Iodobenzyl)-4-methylpiperidine.

Caption: Proposed synthesis of 1-(4-Iodobenzyl)-4-methylpiperidine.

Proposed Mechanism of Action: Acetylcholinesterase Inhibition

This diagram illustrates the general mechanism by which N-benzylpiperidine derivatives inhibit the breakdown of acetylcholine.

Caption: Inhibition of Acetylcholinesterase (AChE) by N-benzylpiperidine derivatives.

References

- 1. 1-(4-Iodobenzyl)piperidine | C12H16IN | CID 7537600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-4-methylpiperidine | C13H19N | CID 3966943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijpsi.org [ijpsi.org]

- 5. acgpubs.org [acgpubs.org]

- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. | Semantic Scholar [semanticscholar.org]

- 8. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(4-Iodobenzyl)4-methylpiperidine synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(4-Iodobenzyl)-4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This guide details the plausible synthetic pathways for 1-(4-Iodobenzyl)-4-methylpiperidine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis protocol for this specific molecule, this document provides a comprehensive overview of the most probable and effective synthesis strategies based on established chemical principles and analogous reactions. The information presented herein is intended to serve as a foundational resource for researchers to develop a robust and efficient synthesis.

Introduction

1-(4-Iodobenzyl)-4-methylpiperidine is a substituted piperidine derivative. The piperidine moiety is a common scaffold in many pharmaceuticals due to its ability to interact with various biological targets. The presence of an iodobenzyl group provides a handle for further functionalization, for instance, through cross-coupling reactions, making it a versatile intermediate in the synthesis of more complex molecules.

Proposed Synthesis Pathways

Two primary synthetic routes are proposed for the synthesis of 1-(4-Iodobenzyl)-4-methylpiperidine:

-

Reductive Amination: This is a one-pot reaction involving the condensation of 4-iodobenzaldehyde with 4-methylpiperidine to form an iminium ion, which is then reduced in situ to the desired tertiary amine.

-

Nucleophilic Alkylation: This two-step process involves the direct alkylation of 4-methylpiperidine with a suitable 4-iodobenzyl halide (e.g., bromide or chloride).

The choice between these pathways may depend on the availability of starting materials, desired scale, and purification considerations.

Pathway 1: Reductive Amination

This is often the preferred method due to its efficiency and the commercial availability of the starting materials.

Experimental Protocol

Materials:

-

4-Iodobenzaldehyde

-

4-Methylpiperidine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Glacial Acetic Acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-iodobenzaldehyde (1.0 eq) in dichloromethane (DCM), add 4-methylpiperidine (1.1-1.2 eq).

-

If desired, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 15-20 minutes. The reaction is mildly exothermic.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 1-(4-Iodobenzyl)-4-methylpiperidine as a pure compound.

Quantitative Data (Predicted)

| Parameter | Value | Reference |

| Yield | 70-85% | Based on analogous reactions of similar substrates. The synthesis of the non-methylated analog, 1-(4-iodobenzyl)piperidine, has a reported yield of 76%[1]. |

| Purity | >95% | After column chromatography. |

| Reaction Time | 3-12 hours |

Pathway 2: Nucleophilic Alkylation

This classical method provides a straightforward approach to the target molecule.

Experimental Protocol

Materials:

-

4-Iodobenzyl bromide (or chloride)

-

4-Methylpiperidine

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Deionized water

Procedure:

-

To a solution of 4-methylpiperidine (1.2-1.5 eq) in acetonitrile, add a base such as potassium carbonate (2.0 eq) or triethylamine (1.5 eq).

-

Add a solution of 4-iodobenzyl bromide (1.0 eq) in acetonitrile dropwise at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash with water to remove any remaining salts and excess amine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure 1-(4-Iodobenzyl)-4-methylpiperidine.

Quantitative Data (Predicted)

| Parameter | Value | Reference |

| Yield | 65-80% | Dependent on the choice of base and solvent. |

| Purity | >95% | After column chromatography. |

| Reaction Time | 4-16 hours |

Characterization Data (Predicted)

The following spectroscopic data are predicted for 1-(4-Iodobenzyl)-4-methylpiperidine based on the known spectra of its constituent parts (1-benzyl-4-methylpiperidine and iodo-aromatic compounds).

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): 7.65 (d, 2H), 7.05 (d, 2H), 3.40 (s, 2H), 2.80 (m, 2H), 1.95 (m, 2H), 1.60 (m, 2H), 1.40 (m, 1H), 0.90 (d, 3H). |

| ¹³C NMR | δ (ppm): 138.0, 137.5, 131.0, 92.0, 63.0, 54.0, 34.5, 31.0, 22.0. |

| Mass Spec (EI) | m/z: 315 (M⁺), 216, 188, 91. |

Visualizations

Synthesis Pathways

References

An In-depth Technical Guide to the Core Mechanism of Action of 1-(4-Iodobenzyl)4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Iodobenzyl)4-methylpiperidine is a synthetic molecule belonging to the piperidine class of compounds. Extensive research on structurally related piperidine derivatives strongly indicates that its primary mechanism of action involves high-affinity binding to and modulation of the sigma-1 receptor (σ1R), an intracellular chaperone protein with significant roles in cellular stress response and neuronal signaling. While a secondary interaction with the vesicular acetylcholine transporter (VAChT) is a theoretical possibility due to shared structural motifs in other piperidine-based ligands, the preponderance of evidence points towards the sigma-1 receptor as the principal pharmacological target. This guide elucidates the likely mechanism of action, summarizes key quantitative data from analogous compounds, details relevant experimental protocols, and provides visual representations of the associated signaling pathways.

Primary Pharmacological Target: The Sigma-1 Receptor (σ1R)

The sigma-1 receptor is a unique, ligand-operated intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1] It is not a classical G protein-coupled receptor or ion channel but rather functions as a modulator of various signaling proteins and ion channels.[1][2] Numerous studies on N-benzylpiperidine and related structures have demonstrated high to sub-nanomolar affinity for the σ1R, making it the most probable target for this compound.[3]

Binding Affinity and Selectivity

While specific binding data for this compound is not publicly available, the affinity of closely related compounds provides a strong indication of its potential potency and selectivity. The 4-methylpiperidine scaffold is known to confer optimal interaction with the σ1R subtype.[4]

Table 1: Sigma-1 and Sigma-2 Receptor Binding Affinities of Representative Piperidine Derivatives

| Compound | Target | Ki (nM) | Selectivity (σ2/σ1) | Reference |

| 4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ1R | 0.96 ± 0.05 | 96-fold | |

| 1-[2-(4-Chlorophenoxy)ethyl]-4-methylpiperidine | σ1R | 0.86 | 278-fold | |

| 1-[2-(4-Methoxyphenoxy)ethyl]-4-methylpiperidine | σ1R | 0.89 | 191-fold | [4] |

| N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide ([125I]4-IBP) | σ Receptors | 4.6 | - | [5] |

| Tetrahydroquinoline derivative with 4-chlorobenzyl | σ1R | 3.7 | 351-fold | [6] |

Note: Data for this compound is inferred from these structurally similar compounds.

Functional Activity: Agonism vs. Antagonism

The functional role of a ligand at the σ1R (agonist or antagonist) dictates its downstream effects. Agonists typically promote the dissociation of the σ1R from its binding partner BiP, allowing it to interact with and modulate various target proteins.[2] Antagonists, conversely, tend to stabilize the σ1R-BiP complex.[2] The functional activity of this compound has not been experimentally determined. However, piperidine derivatives can act as either agonists or antagonists.[7][8]

Potential Secondary Target: Vesicular Acetylcholine Transporter (VAChT)

The vesicular acetylcholine transporter is responsible for packaging acetylcholine into synaptic vesicles for release.[9] Some piperidine-based molecules, such as vesamicol and its analogs, are known inhibitors of VAChT.[10][11][12] Given the piperidine core of this compound, an interaction with VAChT is a theoretical possibility. However, studies on similar compounds often show a much higher selectivity for σ1R over VAChT.[13]

Downstream Signaling Pathways of Sigma-1 Receptor Modulation

Modulation of the σ1R by a ligand like this compound can trigger a cascade of downstream signaling events, impacting cellular homeostasis and function.

Regulation of Ion Channels and Calcium Signaling

A key function of the σ1R is the modulation of intracellular calcium (Ca2+) signaling, primarily through its interaction with inositol 1,4,5-trisphosphate receptors (IP3Rs) at the ER-mitochondrion interface.[1] It also directly and indirectly regulates the activity of various voltage-gated ion channels, including K+, Na+, and Ca2+ channels.[1]

Caption: Regulation of ion channels and calcium signaling by the sigma-1 receptor.

Cellular Stress Response Pathways

The σ1R plays a crucial role in the cellular response to stress, including oxidative stress and ER stress (unfolded protein response).

-

Nrf2 Pathway: The σ1R can activate the Nrf2 signaling pathway, a master regulator of antioxidant responses, leading to the expression of cytoprotective genes.[14]

-

Unfolded Protein Response (UPR): During ER stress, the σ1R dissociates from BiP and modulates the three main UPR sensors: PERK, IRE1α, and ATF6.[15]

Caption: Involvement of the sigma-1 receptor in cellular stress response pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize ligands targeting the sigma-1 receptor.

Sigma-1 Receptor Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the σ1R.

Materials:

-

Membrane preparation from a source rich in σ1R (e.g., guinea pig liver, cells overexpressing σ1R).[16]

-

Radioligand: [3H]-(+)-pentazocine (a selective σ1R ligand).[16][17]

-

Non-specific binding control: Haloperidol.[18]

-

Test compound: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In assay tubes, combine the membrane preparation, a fixed concentration of [3H]-(+)-pentazocine, and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.

-

Incubate the mixture (e.g., 120 minutes at 37°C).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: General workflow for a radioligand competition binding assay.

Sigma-1 Receptor Functional Assay (Phenytoin Shift Assay)

This assay can help determine if a compound acts as a σ1R agonist or antagonist by observing the effect of the allosteric modulator phenytoin on its binding affinity.[7]

Procedure:

-

Perform two separate competition binding assays as described above.

-

In the first assay, determine the Ki of the test compound in the absence of phenytoin.

-

In the second assay, determine the Ki of the test compound in the presence of a fixed concentration of phenytoin.

-

Interpretation:

Conclusion

Based on the available evidence from structurally analogous compounds, the primary mechanism of action for this compound is the modulation of the sigma-1 receptor. It is expected to bind with high affinity and selectivity to this intracellular chaperone protein. Upon binding, it likely influences downstream signaling pathways involved in calcium homeostasis, ion channel function, and the cellular stress response. Its functional role as either an agonist or antagonist would determine the specific nature of this modulation and its ultimate physiological effects. Further experimental validation is required to definitively determine the binding kinetics and functional profile of this specific compound.

References

- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ricerca.uniba.it [ricerca.uniba.it]

- 5. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arts.units.it [arts.units.it]

- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.unict.it [iris.unict.it]

- 9. Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acetylcholine binding site in the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Computational modeling of PET imaging agents for vesicular acetylcholine transporter (VAChT) protein binding affinity: application of 2D-QSAR modeling and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural insights into VAChT neurotransmitter recognition and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Characterization of a Promising F-18 PET Tracer for Vesicular Acetylcholine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Sigma-1 Receptor Binding Affinity of 1-(4-Iodobenzyl)-4-methylpiperidine and Related Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of piperidine-based ligands, with a focus on 1-(4-Iodobenzyl)-4-methylpiperidine, at the sigma-1 receptor (S1R). The sigma-1 receptor, an intracellular ligand-operated chaperone protein, is a significant target in drug discovery due to its role in a multitude of cellular functions and its implication in various neurological and psychiatric disorders.[1][2] This document details the binding affinities of structurally related compounds, outlines the experimental protocols for determining these affinities, and illustrates the associated signaling pathways.

Quantitative Binding Affinity Data

While specific binding affinity data for 1-(4-Iodobenzyl)-4-methylpiperidine is not prominently available in the reviewed literature, the affinity can be inferred from structurally analogous compounds. The 1-benzyl-4-substituted piperidine scaffold is a well-established pharmacophore for high-affinity sigma-1 receptor ligands. The following table summarizes the binding affinities for several related piperidine and piperazine derivatives, demonstrating the potent interaction of this chemical class with the sigma-1 receptor.

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |

| 1-(4-Cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine | 0.38 | 19 | 50 |

| 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-iodobenzyl)piperazine | 0.43 - 0.91 | 40 - 61 | 52 - 94 |

| Spipethiane (a spirocyclic benzylpiperidine analog) | 0.5 | 416 | 832 |

| 1-(Indan-2-yl)-4-(4-methylbenzyl)piperazine | 0.79 | 1.7 | 2.2 |

| 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 1417 | 886 |

This data is compiled from various sources for structurally related compounds to provide a reference for the expected affinity range of 1-(4-Iodobenzyl)-4-methylpiperidine.[3][4][5][6]

Experimental Protocols

The determination of sigma-1 receptor binding affinity is typically conducted via competitive radioligand binding assays. The following protocol is a standard method used in the field.

Competitive Radioligand Binding Assay for Sigma-1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., 1-(4-Iodobenzyl)-4-methylpiperidine) for the sigma-1 receptor.

Materials:

-

Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand.

-

Membrane Preparation: Homogenates from tissues or cells expressing sigma-1 receptors (e.g., guinea pig liver, HEK293 cells transfected with the human sigma-1 receptor).[7]

-

Test Compound: 1-(4-Iodobenzyl)-4-methylpiperidine, dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: Haloperidol or another high-affinity sigma-1 ligand at a high concentration (e.g., 10 µM).

-

Incubation Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of approximately 100-200 µ g/assay tube.

-

Assay Setup: In a series of microcentrifuge tubes or a 96-well plate, combine the following:

-

Membrane homogenate.

-

A fixed concentration of [³H]-(+)-pentazocine (typically near its Kd value, e.g., 2-5 nM).[7]

-

A range of concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

-

For total binding, add buffer instead of the test compound.

-

For non-specific binding, add a saturating concentration of haloperidol (10 µM).

-

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through the glass fiber filters under vacuum. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for determining sigma-1 receptor binding affinity.

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[2] Under normal physiological conditions, it forms a complex with another chaperone, the binding immunoglobulin protein (BiP).[2] Upon stimulation by ligand binding (agonist) or cellular stress, the sigma-1 receptor dissociates from BiP and can then interact with and modulate the function of various client proteins, including ion channels and receptors.[2]

A key function of the activated sigma-1 receptor is the stabilization of the type 3 inositol 1,4,5-trisphosphate receptor (IP3R3) at the MAM.[9] This stabilization enhances the transfer of calcium (Ca²⁺) from the ER to the mitochondria, which is crucial for stimulating mitochondrial bioenergetics and ATP production.[9][10] This modulation of calcium signaling is a central mechanism through which sigma-1 receptor ligands exert their neuroprotective and cellular regulatory effects.[10][11]

Caption: Ligand activation of the sigma-1 receptor and downstream signaling.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 3. Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]meth yl]piperidin e: a novel high affinity sigma receptor radioligand for SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 10. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-depth Technical Guide on the Neuroprotective Effects of Piperidine Derivatives: A Focus on Sigma-1 Receptor Ligands

To the valued researcher, scientist, or drug development professional,

This technical guide addresses the neuroprotective effects of piperidine derivatives, with a specific focus on their interaction with the sigma-1 (σ1) receptor. Initial searches for the specific compound 1-(4-Iodobenzyl)4-methylpiperidine did not yield sufficient peer-reviewed data to construct a detailed analysis of its direct neuroprotective properties, quantitative effects, or specific signaling pathways.

Therefore, this guide will focus on a closely related and well-researched class of piperidine derivatives that are known sigma-1 receptor ligands and have demonstrated significant neuroprotective effects in preclinical studies. The principles, experimental designs, and signaling pathways discussed herein are likely to be highly relevant for investigating novel compounds such as this compound.

Introduction to Piperidine Scaffolds and Neuroprotection

The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents targeting the central nervous system (CNS). Its synthetic tractability and ability to be functionalized allow for the fine-tuning of pharmacological properties. In the context of neuroprotection, piperidine derivatives have been extensively explored as ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface.

Activation of the σ1 receptor has been implicated in a variety of CNS disorders, including neurodegenerative diseases and ischemic stroke. Ligands that modulate σ1 receptor activity can influence neuronal survival through various mechanisms, including the regulation of calcium signaling, mitigation of oxidative stress, and modulation of inflammatory responses.

Quantitative Data on Neuroprotective Piperidine Derivatives

The following table summarizes key quantitative data from preclinical studies on representative neuroprotective piperidine derivatives that are sigma-1 receptor ligands. This data provides a benchmark for the evaluation of new chemical entities.

| Compound/Ligand | Model System | Assay | Key Findings | Reference |

| 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) | Rat model of transient middle cerebral artery occlusion (MCAO) | Infarction Volume Measurement | Intravenous infusion of 10 µmol/kg/h PPBP for 24 hours significantly reduced cortical infarction volume. | |

| 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) | Rat model of transient MCAO | Neurobehavioral Evaluation | No significant improvement in behavioral outcomes was observed despite the reduction in infarct volume. | |

| 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) | Rat model of transient MCAO | In vivo microdialysis for nitric oxide (NO) production | PPBP markedly attenuated ischemia-evoked NO production in the striatum. | |

| Piperine | MPTP-induced mouse model of Parkinson's disease | Rotarod test and Morris water maze | Oral administration of piperine (10 mg/kg) attenuated motor deficits and cognitive impairment. | |

| Piperine | MPTP-induced mouse model of Parkinson's disease | Immunohistochemistry and biochemical assays | Piperine prevented the loss of tyrosine hydroxylase-positive neurons, reduced microglia activation, decreased IL-1β expression, and mitigated oxidative stress. |

Experimental Protocols

In Vivo Model of Focal Cerebral Ischemia

A widely used model to assess neuroprotective efficacy against stroke is the transient middle cerebral artery occlusion (MCAO) model in rodents.

Objective: To evaluate the effect of a test compound on infarct volume and neurological deficits following ischemic brain injury.

Methodology:

-

Animal Preparation: Adult male Wistar rats or C57BL/6 mice are anesthetized (e.g., with halothane). Physiological parameters (body temperature, blood pressure, blood gases) are monitored and maintained within normal ranges.

-

MCAO Procedure: A surgical filament is introduced into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery. The occlusion is typically maintained for 60-120 minutes.

-

Drug Administration: The test compound (e.g., PPBP) or vehicle is administered intravenously at a specified time point relative to the onset of ischemia (e.g., 60 minutes after MCAO).

-

Reperfusion: After the occlusion period, the filament is withdrawn to allow for reperfusion.

-

Assessment of Infarct Volume: At a predetermined time point post-reperfusion (e.g., 24 hours or 7 days), animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) tissue is quantified using image analysis software.

-

Neurobehavioral Testing: A battery of behavioral tests (e.g., neurological deficit score, rotarod, adhesive removal test) can be performed before and after MCAO to assess functional recovery.

In Vitro Model of Oxidative Stress-Induced Neuronal Cell Death

Cell-based assays are crucial for elucidating the molecular mechanisms of neuroprotection.

Objective: To determine if a test compound can protect cultured neurons from oxidative stress-induced cell death.

Methodology:

-

Cell Culture: Primary neuronal cultures (e.g., cortical or hippocampal neurons) or neuronal cell lines (e.g., SH-SY5Y) are maintained in appropriate culture media.

-

Induction of Oxidative Stress: Cells are exposed to an oxidative insult, such as hydrogen peroxide (H₂O₂), glutamate, or a mitochondrial complex I inhibitor like rotenone or MPP+.

-

Compound Treatment: Cells are pre-treated with the test compound for a specified duration before and/or during the oxidative insult.

-

Assessment of Cell Viability: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, LDH (lactate dehydrogenase) release assay, or by counting live/dead cells using fluorescent dyes (e.g., calcein-AM/propidium iodide).

-

Mechanistic Studies: Further assays can be performed to investigate the mechanism of action, including measurement of reactive oxygen species (ROS) production (e.g., using DCFDA), mitochondrial membrane potential (e.g., using TMRE or JC-1), and key signaling protein activation (e.g., via Western blotting).

Signaling Pathways in Sigma-1 Receptor-Mediated Neuroprotection

The neuroprotective effects of sigma-1 receptor ligands are mediated through a complex interplay of signaling pathways. The activation of the sigma-1 receptor can lead to the modulation of intracellular calcium levels, attenuation of endoplasmic reticulum (ER) stress, and enhancement of mitochondrial function.

A key proposed mechanism involves the regulation of neuronal nitric oxide synthase (nNOS) activity. Ischemia leads to an increase in intracellular calcium, which activates nNOS to produce nitric oxide (NO). Excessive NO production contributes to neuronal damage. Sigma-1 receptor agonists like PPBP have been shown to attenuate this ischemia-evoked NO production, thereby reducing excitotoxicity.

Caption: Proposed signaling pathway for sigma-1 receptor-mediated neuroprotection.

The following diagram illustrates a general experimental workflow for screening and characterizing the neuroprotective effects of a novel piperidine compound.

Caption: Experimental workflow for neuroprotective compound evaluation.

Conclusion and Future Directions

While direct evidence for the neuroprotective effects of this compound is currently lacking in the public domain, the extensive research on related piperidine-based sigma-1 receptor ligands provides a strong rationale for its investigation. The methodologies and signaling pathways outlined in this guide offer a robust framework for the preclinical evaluation of this and other novel neuroprotective candidates. Future research should focus on confirming the sigma-1 receptor binding affinity and functional activity of this compound, followed by its systematic evaluation in both in vitro and in vivo models of neurodegeneration and ischemic injury. Such studies will be critical in determining its potential as a therapeutic agent for neurological disorders.

An In-depth Technical Guide on the Solubility and Stability of 1-(4-Iodobenzyl)-4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-(4-Iodobenzyl)-4-methylpiperidine, a piperidine derivative with potential applications in pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates information from structurally similar molecules, including N-benzylpiperidine derivatives and iodinated aromatic compounds, and outlines established experimental protocols for determining these crucial physicochemical properties.

Introduction to 1-(4-Iodobenzyl)-4-methylpiperidine

1-(4-Iodobenzyl)-4-methylpiperidine belongs to the class of N-benzylpiperidine derivatives. Its structure comprises a 4-methylpiperidine ring N-substituted with a 4-iodobenzyl group. The physicochemical properties of this molecule are influenced by the lipophilic benzyl and iodo substituents and the basic piperidine nitrogen. Understanding its solubility and stability is paramount for its handling, formulation, and development as a potential therapeutic agent or research tool.

Chemical Structure:

Figure 1: Chemical structure of 1-(4-Iodobenzyl)-4-methylpiperidine.

Solubility Profile

The presence of the large, nonpolar 4-iodobenzyl group and the methyl group on the piperidine ring suggests that the molecule is predominantly lipophilic. N-benzylpiperidine and its derivatives are generally characterized by poor solubility in aqueous solutions but good solubility in various organic solvents.[1][2][3][4]

Table 1: Predicted Solubility of 1-(4-Iodobenzyl)-4-methylpiperidine

| Solvent | Predicted Solubility | Rationale |

| Water | Low to Insoluble | The molecule's high lipophilicity, attributed to the iodobenzyl and methyl groups, limits its interaction with polar water molecules. Similar N-benzylpiperidine compounds are reported to be insoluble in water.[1][3] |

| Phosphate-Buffered Saline (PBS) | Low | Solubility in PBS is expected to be slightly better than in water due to the buffering capacity, but still low. The basic nitrogen of the piperidine ring (pKa ~8-9) will be partially protonated at physiological pH (7.4), which can marginally improve aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a versatile aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[5] It is a common solvent for creating stock solutions of research compounds. |

| Ethanol / Methanol | Soluble | These polar protic organic solvents are effective at solvating molecules with both polar and nonpolar functionalities.[1] |

| Chloroform / Dichloromethane | Soluble | These nonpolar organic solvents are expected to readily dissolve the lipophilic 1-(4-Iodobenzyl)-4-methylpiperidine. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following experimental methods are recommended.

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[6]

Methodology:

-

Preparation: An excess amount of solid 1-(4-Iodobenzyl)-4-methylpiperidine is added to a known volume of the solvent of interest (e.g., water, PBS, DMSO) in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., using a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is separated from the undissolved solid by centrifugation and/or filtration (using a filter that does not bind the compound).

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), or UV-Vis spectroscopy.

-

Replication: The experiment should be performed in triplicate to ensure the reliability of the results.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution prepared by diluting a DMSO stock.

Methodology:

-

Stock Solution: A high-concentration stock solution of 1-(4-Iodobenzyl)-4-methylpiperidine is prepared in DMSO (e.g., 10-20 mM).

-

Dilution: Aliquots of the DMSO stock are added to an aqueous buffer (e.g., PBS) in a microplate format.

-

Incubation: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitation Detection: The formation of a precipitate is detected by turbidimetry (measuring light scattering) or nephelometry.

-

Data Analysis: The kinetic solubility is the concentration at which the signal from the sample significantly deviates from that of a clear solution.

Stability Profile

The stability of a pharmaceutical compound influences its shelf-life, storage conditions, and formulation development. The stability of 1-(4-Iodobenzyl)-4-methylpiperidine will be influenced by factors such as pH, temperature, light, and oxidative stress.

Key Considerations for Stability:

-

Piperidine Ring: The piperidine moiety is generally stable. However, the tertiary amine can be susceptible to oxidation, especially under harsh conditions.

-

Iodo-Aromatic Group: The carbon-iodine bond can be susceptible to cleavage, particularly when exposed to light (photolysis) or high temperatures.[7] The stability of iodinated aromatic compounds can be influenced by the presence of impurities and atmospheric conditions.[7][8]

Table 2: Predicted Stability and Potential Degradation Pathways

| Condition | Predicted Stability | Potential Degradation Pathway(s) |

| pH | Moderate to High | Expected to be stable in neutral and alkaline conditions. In strongly acidic conditions, the piperidine nitrogen will be protonated, which may influence its reactivity. Hydrolysis is not a likely pathway. |

| Temperature | Moderate | Susceptible to degradation at elevated temperatures. Thermal stress may lead to the cleavage of the C-I bond or other decomposition pathways. |

| Light | Low to Moderate | Aromatic iodides can be light-sensitive, potentially undergoing de-iodination via a free-radical mechanism.[9] Protection from light is recommended for storage. |

| Oxidation | Moderate | The tertiary amine of the piperidine ring could be susceptible to N-oxidation. The iodobenzyl group is also a potential site for oxidative degradation. |

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[10][11] These studies are typically conducted according to ICH guidelines.

Methodology:

-

Sample Preparation: Prepare solutions of 1-(4-Iodobenzyl)-4-methylpiperidine in suitable solvents.

-

Stress Conditions: Expose the samples to a range of stress conditions:

-

Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic: 0.1 M NaOH at elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Store the solid compound and a solution at high temperature (e.g., 70-80°C).

-

Photolytic: Expose the solid compound and a solution to UV and visible light (e.g., in a photostability chamber).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from all degradation products). Peak purity analysis using a photodiode array (PDA) detector and identification of major degradants by LC-MS are crucial.

Caption: General Workflow for a Forced Degradation Study.

To determine the shelf-life and appropriate storage conditions, long-term stability studies should be conducted under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH and accelerated conditions at 40°C/75% RH).[11]

Summary and Recommendations

1-(4-Iodobenzyl)-4-methylpiperidine is predicted to be a lipophilic compound with good solubility in organic solvents like DMSO and ethanol, but poor solubility in aqueous media. Its stability is likely to be compromised by exposure to light and high temperatures, primarily due to the potential degradation of the iodo-aromatic moiety.

For research and development purposes, the following is recommended:

-

Solubility: For aqueous-based assays, consider preparing a high-concentration stock solution in DMSO and diluting it into the final assay medium, being mindful of potential precipitation.

-

Storage: The compound, both in solid form and in solution, should be stored in a cool, dark, and dry place to minimize degradation. Amber vials are recommended for solutions.

-

Experimental Verification: The predicted solubility and stability profiles should be confirmed experimentally using the protocols outlined in this guide. A validated stability-indicating analytical method is crucial for accurate assessment.

References

- 1. Page loading... [guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Studies on the stability of iodine compounds in iodized salt - PMC [pmc.ncbi.nlm.nih.gov]

- 8. unacademy.com [unacademy.com]

- 9. researchgate.net [researchgate.net]

- 10. sites.unimi.it [sites.unimi.it]

- 11. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to 1-[(4-iodophenyl)methyl]-4-methylpiperidine

IUPAC Name: 1-[(4-iodophenyl)methyl]-4-methylpiperidine

Disclaimer: Direct experimental data for 1-[(4-iodophenyl)methyl]-4-methylpiperidine is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties and reactions of closely related analogs, including 1-(4-Iodobenzyl)piperidine and 1-Benzyl-4-methylpiperidine. The information presented herein serves as a predictive framework for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The chemical properties of 1-[(4-iodophenyl)methyl]-4-methylpiperidine can be inferred from its structural analogs. The introduction of a methyl group on the piperidine ring and an iodine atom on the benzyl group will influence its physicochemical parameters.

| Property | 1-(4-Iodobenzyl)piperidine[1] | 1-Benzyl-4-methylpiperidine[2] | Predicted: 1-[(4-iodophenyl)methyl]-4-methylpiperidine |

| Molecular Formula | C₁₂H₁₆IN | C₁₃H₁₉N | C₁₃H₁₈IN |

| Molecular Weight | 301.17 g/mol | 189.30 g/mol | ~315.19 g/mol |

| IUPAC Name | 1-[(4-iodophenyl)methyl]piperidine | 1-benzyl-4-methylpiperidine | 1-[(4-iodophenyl)methyl]-4-methylpiperidine |

| CAS Number | 651022-26-3 | 14446-71-0 | Not available |

| Topological Polar Surface Area | 3.2 Ų | 3.2 Ų | ~3.2 Ų |

| Rotatable Bond Count | 2 | 2 | 2 |

Synthesis Protocols

The synthesis of 1-[(4-iodophenyl)methyl]-4-methylpiperidine can be achieved through standard organic chemistry reactions. A common and effective method is the reductive amination of a ketone or aldehyde. Below are detailed experimental protocols for the synthesis of a key precursor and a representative N-benzylation reaction.

Synthesis of 1-Benzyl-4-piperidone (Precursor)

This protocol describes the synthesis of 1-benzyl-4-piperidone, a common starting material for N-benzylpiperidine derivatives.

Reaction: 4-piperidone hydrochloride + Benzyl bromide → 1-Benzyl-4-piperidone

Materials:

-

4-piperidone monohydrate hydrochloride

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dry N,N-dimethylformamide (DMF)

-

Benzyl bromide

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of 4-piperidone monohydrate hydrochloride (14.56 mmol) and anhydrous potassium carbonate (50.64 mmol) in dry DMF (25 mL) is stirred for 30 minutes at room temperature.[3]

-

Benzyl bromide (16.82 mmol) is added dropwise to the reaction mixture.[3]

-

The reaction mixture is heated at 65 °C for 14 hours.[3]

-

After cooling to room temperature, the mixture is filtered and quenched with ice water (25 mL).[3]

-

The resulting mixture is extracted with ethyl acetate (2 x 20 mL).[3]

-

The combined organic layers are washed with water (2 x 15 mL) followed by brine (20 mL).[3]

-

The organic phase is dried over anhydrous sodium sulfate and evaporated to yield the crude product.[3]

-

The crude product can be purified by crystallization.[3]

General N-Benzylation of Piperidines

This protocol outlines a general procedure for the N-alkylation of a piperidine with a benzyl halide, which can be adapted for the synthesis of the target compound from 4-methylpiperidine and 1-(bromomethyl)-4-iodobenzene.

Reaction: 4-methylpiperidine + 1-(bromomethyl)-4-iodobenzene → 1-[(4-iodophenyl)methyl]-4-methylpiperidine

Materials:

-

4-methylpiperidine

-

1-(bromomethyl)-4-iodobenzene

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Ethyl acetate or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-methylpiperidine in anhydrous DMF, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for a short period to ensure a homogenous suspension.

-

Add 1-(bromomethyl)-4-iodobenzene to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

While specific biological data for 1-[(4-iodophenyl)methyl]-4-methylpiperidine is not available, the piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[4] Derivatives of piperidine have shown a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and CNS-related effects.[5][6][7]

The introduction of an iodobenzyl group could confer specific interactions with biological targets. For instance, halogenated compounds are known to engage in halogen bonding, which can be a significant factor in ligand-protein interactions.

Hypothetical Signaling Pathway Involvement in Cancer

Piperidine derivatives have been shown to modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt and NF-κB pathways.[8][9] The following diagram illustrates a hypothetical mechanism by which a substituted piperidine derivative might exert its anticancer effects.

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

Experimental Workflow for Biological Evaluation

To assess the potential therapeutic applications of 1-[(4-iodophenyl)methyl]-4-methylpiperidine, a structured experimental workflow is essential. The following diagram outlines a typical screening process for a novel compound.

Caption: Standard workflow for preclinical drug discovery.

References

- 1. 1-(4-Iodobenzyl)piperidine | C12H16IN | CID 7537600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-4-methylpiperidine | C13H19N | CID 3966943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajchem-a.com [ajchem-a.com]

- 6. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajchem-a.com [ajchem-a.com]

- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Discovery of 1-(4-Iodobenzyl)-4-methylpiperidine: A Hypothetical Case Study in Rational Drug Design

DISCLAIMER: As of the last update, there is no publicly available scientific literature detailing the discovery, synthesis, or biological evaluation of 1-(4-Iodobenzyl)-4-methylpiperidine. This document presents a hypothetical, yet scientifically plausible, technical guide that outlines the potential discovery and characterization of this compound based on established principles of medicinal chemistry and pharmacology, drawing parallels from closely related analogs.

Introduction

The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of substituents on both the benzyl and piperidine rings allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide details the hypothetical discovery of 1-(4-Iodobenzyl)-4-methylpiperidine, a novel compound conceived through a rational design approach targeting neuroactive and oncological pathways. The inclusion of an iodine atom on the benzyl ring is intended to enhance binding to specific receptors, while the 4-methyl group on the piperidine ring is posited to modulate selectivity and metabolic stability.

Physicochemical Properties

The predicted physicochemical properties of 1-(4-Iodobenzyl)-4-methylpiperidine are summarized in the table below. These values are estimated based on the known properties of its constituent fragments, 1-benzyl-4-methylpiperidine and 1-(4-iodobenzyl)piperidine.

| Property | Predicted Value |

| Molecular Formula | C13H18IN |

| Molecular Weight | 315.19 g/mol |

| XLogP3 | 3.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 315.04840 Da |

| Topological Polar Surface Area | 3.2 Ų |

Experimental Protocols

Synthesis of 1-(4-Iodobenzyl)-4-methylpiperidine

A proposed synthetic route for 1-(4-Iodobenzyl)-4-methylpiperidine is via nucleophilic substitution, a common and efficient method for the N-alkylation of secondary amines.

Materials:

-

4-Methylpiperidine

-

1-(Bromomethyl)-4-iodobenzene

-

Potassium carbonate (K2CO3)

-

Acetonitrile (CH3CN)

-

Dichloromethane (CH2Cl2)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 4-methylpiperidine (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of 1-(bromomethyl)-4-iodobenzene (1.05 eq.) in acetonitrile dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 1-(4-Iodobenzyl)-4-methylpiperidine.

Characterization

The structure of the synthesized compound would be confirmed using the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra to confirm the presence of all protons and carbons in their expected chemical environments.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the compound.

Hypothetical Biological Evaluation

Based on the biological activities of structurally similar compounds, 1-(4-Iodobenzyl)-4-methylpiperidine could be evaluated for its potential as an anticancer agent, a neuroprotective agent, or a ligand for sigma receptors.

In Vitro Anticancer Activity Assay

Cell Lines:

-

MCF-7 (human breast adenocarcinoma)

-

A549 (human lung carcinoma)

-

HCT116 (human colon cancer)

Protocol:

-

Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of 1-(4-Iodobenzyl)-4-methylpiperidine (e.g., 0.1, 1, 10, 50, 100 µM) for 72 hours.

-

Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Sigma Receptor Binding Assay

Materials:

-

[3H]-(+)-pentazocine (for σ1 receptor)

-

[3H]-DTG (1,3-di-o-tolyl-guanidine) (for σ2 receptor)

-

Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2)

-

Filtration buffer (e.g., Tris-HCl)

Protocol:

-

Incubate the membrane preparations with the radioligand and varying concentrations of 1-(4-Iodobenzyl)-4-methylpiperidine.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Determine the Ki (inhibitory constant) values by non-linear regression analysis of the competition binding data.

Hypothetical Results

The following table summarizes the hypothetical quantitative data that could be obtained from the biological assays.

| Assay Type | Target/Cell Line | Hypothetical Result (Ki or IC50) |

| Sigma-1 Receptor Binding | Guinea Pig Brain | 15 nM |

| Sigma-2 Receptor Binding | Rat Liver | 150 nM |

| Anticancer Activity | MCF-7 | 25 µM |

| Anticancer Activity | A549 | 40 µM |

| Anticancer Activity | HCT116 | 32 µM |

Visualizations

Proposed Synthetic Pathway

Caption: Proposed synthesis of 1-(4-Iodobenzyl)-4-methylpiperidine.

Hypothetical Biological Screening Workflow

Caption: Workflow for biological evaluation of the target compound.

Conclusion

This technical guide has outlined a hypothetical framework for the discovery, synthesis, and biological evaluation of 1-(4-Iodobenzyl)-4-methylpiperidine. Based on the known pharmacology of related N-benzylpiperidine derivatives, this compound presents an interesting candidate for investigation in the fields of oncology and neuroscience. The proposed synthetic route is straightforward, and the suggested biological assays provide a clear path for elucidating its potential therapeutic value. Future in-silico and in-vitro studies would be necessary to validate these hypotheses and to fully characterize the pharmacological profile of this novel chemical entity.

An In-depth Technical Guide to the Safety and Handling of 1-(4-Iodobenzyl)4-methylpiperidine

Disclaimer: No direct safety and handling data for 1-(4-Iodobenzyl)4-methylpiperidine has been published. This guide is based on data extrapolated from the structurally similar compounds 1-(4-Iodobenzyl)piperidine and 4-Methylpiperidine, as well as general principles of laboratory safety. Researchers and drug development professionals should handle this compound with extreme caution and perform a thorough risk assessment before use.

This technical guide provides a comprehensive overview of the potential hazards, safety precautions, and handling procedures for this compound. The information is intended for researchers, scientists, and professionals in the drug development field.

Physicochemical and Toxicological Data

The following tables summarize the known quantitative data for the closely related compounds 1-(4-Iodobenzyl)piperidine and 4-Methylpiperidine. This information can be used to infer the likely properties and hazards of this compound.

Table 1: Physical and Chemical Properties

| Property | 1-(4-Iodobenzyl)piperidine | 4-Methylpiperidine |

| Molecular Formula | C₁₂H₁₆IN | C₆H₁₃N |

| Molecular Weight | 301.17 g/mol | 99.17 g/mol |

| Appearance | Not specified | Colorless liquid with an amine-like odor |

| Boiling Point | Not specified | 124 °C |

| Melting Point | Not specified | -13 °C |

| Flash Point | Not specified | 13 °C (closed cup)[1] |

| Density | Not specified | 0.838 g/mL at 25 °C |

| Solubility | Not specified | Not specified |

Table 2: Toxicological Data and Hazard Classifications

| Hazard | 1-(4-Iodobenzyl)piperidine | 4-Methylpiperidine |

| GHS Hazard Statements | H302: Harmful if swallowed[2] H314: Causes severe skin burns and eye damage[2] H317: May cause an allergic skin reaction[2] H319: Causes serious eye irritation[2] H335: May cause respiratory irritation[2] | H225: Highly flammable liquid and vapor[1][3] H302: Harmful if swallowed[1][3] H314: Causes severe skin burns and eye damage[1][3] |

| Signal Word | Danger[2] | Danger[1][3] |

| Hazard Classifications | Acute Toxicity, Oral (Category 4)[4] Skin Corrosion (Sub-category 1B)[4] Specific target organ toxicity – single exposure (Category 3)[4] | Flammable Liquids (Category 2)[3] Acute Toxicity, Oral (Category 4)[1] Skin Corrosion (Category 1B)[1] Serious Eye Damage (Category 1)[1] |

Experimental Protocols

Due to the lack of specific experimental data for this compound, a general protocol for handling a hazardous chemical powder in a laboratory setting is provided below. This should be adapted based on the specific experimental conditions and a comprehensive risk assessment.

Protocol for Handling Hazardous Chemical Powders

-

Preparation and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

-

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. A face shield may be necessary for splash hazards.

-

For operations that may generate significant dust, consider respiratory protection.

-

-

Weighing and Dispensing:

-

To minimize the generation of airborne dust, use a balance with a draft shield or conduct weighing within a fume hood.

-

Use a spatula to carefully transfer the powder. Avoid scooping in a manner that creates dust clouds.

-

If the powder is static, an anti-static gun may be used.

-

Clean the balance and surrounding area with a damp cloth or a vacuum with a HEPA filter after use. Do not dry sweep.

-

-

Dissolution:

-

When dissolving the powder, add the solvent to the powder slowly to avoid splashing.

-

If the dissolution process is exothermic, use an ice bath to control the temperature.

-

-

Spill Response:

-

In the event of a small spill, alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.

-

Carefully scoop the material into a designated hazardous waste container.

-

Clean the spill area with a suitable solvent and then with soap and water.

-

For large spills, evacuate the area and follow your institution's emergency procedures.

-

-

Waste Disposal:

-

Dispose of all waste materials, including contaminated PPE and cleaning materials, in a clearly labeled hazardous waste container.

-

As this compound contains iodine, it should be disposed of as halogenated organic waste.[5]

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Mandatory Visualizations

The following diagrams illustrate key safety and handling workflows and potential toxicological pathways.

Caption: Safe Handling Workflow Diagram.

Caption: Potential Toxicological Pathway.

References

Technical Guide: Synthesis, Purity, and Characterization of 1-(4-Iodobenzyl)-4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of 1-(4-Iodobenzyl)-4-methylpiperidine, a substituted piperidine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of theoretical data, extrapolated information from closely related analogs, and proposed experimental protocols. The information herein is intended to serve as a comprehensive resource for the synthesis, purification, and characterization of 1-(4-Iodobenzyl)-4-methylpiperidine, facilitating further research and development.

Physicochemical Properties and Characterization

The precise experimental data for the purity and physicochemical properties of 1-(4-Iodobenzyl)-4-methylpiperidine are not extensively reported in publicly available literature. However, based on the known properties of analogous compounds such as 1-benzyl-4-methylpiperidine and other substituted benzylpiperidines, the following characteristics can be predicted.

Table 1: Predicted Physicochemical Properties of 1-(4-Iodobenzyl)-4-methylpiperidine

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₃H₁₈IN | Based on chemical structure. |

| Molecular Weight | 315.19 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to pale yellow solid or viscous oil | Based on analogs like 1-(4-bromobenzyl)-4-methylpiperazine which is a solid. |

| Melting Point | Not available | Expected to be a low-melting solid. For comparison, 1-(4-Iodophenyl)-4-methylpiperazine has a melting point of 105°C. |

| Purity | >95% (typical target) | Purity would be determined by methods such as HPLC or GC-MS after synthesis and purification. |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. | Typical solubility for similar organic compounds. |

Table 2: Predicted Spectroscopic Data for 1-(4-Iodobenzyl)-4-methylpiperidine

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ ~ 7.65 (d, 2H, Ar-H), 7.05 (d, 2H, Ar-H), 3.40 (s, 2H, Ar-CH₂-N), 2.80 (m, 2H, piperidine-H), 1.95 (m, 2H, piperidine-H), 1.60 (m, 1H, piperidine-H), 1.40 (m, 2H, piperidine-H), 1.25 (m, 2H, piperidine-H), 0.90 (d, 3H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 138.0, 137.5, 131.0, 92.0, 62.5, 53.5, 34.0, 31.0, 22.0 |

| Mass Spec. (EI) | m/z: 315 [M]⁺, 204 [M-I]⁺, 188 [M-CH₂-Ar-I]⁺, 98 [piperidine-CH₃]⁺ |

| IR (KBr, cm⁻¹) | ~ 2950-2800 (C-H), 1590 (C=C aromatic), 1480, 1450, 1050 (C-N), 810 (p-substituted benzene) |

Experimental Protocols

The following sections detail proposed methodologies for the synthesis, purification, and characterization of 1-(4-Iodobenzyl)-4-methylpiperidine based on established procedures for similar compounds.

Synthesis: Reductive Amination

A common and effective method for the synthesis of N-substituted piperidines is reductive amination.

Workflow for the Synthesis of 1-(4-Iodobenzyl)-4-methylpiperidine

Caption: Synthetic workflow for 1-(4-Iodobenzyl)-4-methylpiperidine.

Materials:

-

4-Iodobenzaldehyde

-

4-Methylpiperidine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a solution of 4-iodobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add 4-methylpiperidine (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-(4-Iodobenzyl)-4-methylpiperidine.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A: Water with 0.1% trifluoroacetic acid (TFA)

-

B: Acetonitrile with 0.1% TFA

Gradient:

-

A linear gradient from 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B.

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

The purity is determined by integrating the peak area of the product and expressing it as a percentage of the total peak area.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. The predicted chemical shifts are listed in Table 2.

Mass Spectrometry (MS):

-

Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ is at m/z 315.

Infrared (IR) Spectroscopy:

-

An IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film. Key predicted vibrational frequencies are listed in Table 2.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 1-(4-Iodobenzyl)-4-methylpiperidine has not been explicitly detailed, the broader class of substituted benzylpiperidines has shown significant activity in several areas.[1]

Potential Therapeutic Areas:

-

Cholinesterase Inhibition: Many N-benzylpiperidine derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them promising candidates for the treatment of Alzheimer's disease.[1]

-

Dopamine Transporter (DAT) Ligands: Certain substituted N-benzylpiperidines exhibit high affinity for the dopamine transporter, suggesting potential applications in the treatment of CNS disorders such as Parkinson's disease or addiction.[2]

-

Antimicrobial and Antifungal Activity: Piperidine derivatives have been reported to possess antibacterial and antifungal properties.[3]

Hypothetical Signaling Pathway: Cholinesterase Inhibition

The primary mechanism of action for benzylpiperidine-based cholinesterase inhibitors involves the blockage of the active site of acetylcholinesterase. This prevents the breakdown of the neurotransmitter acetylcholine, leading to increased acetylcholine levels in the synaptic cleft and enhanced cholinergic neurotransmission.

References